Ntfapi

Catalog No.
S12870350
CAS No.
2374782-03-1
M.F
C36H47F2N9O8
M. Wt
771.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ntfapi

CAS Number

2374782-03-1

Product Name

Ntfapi

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

Molecular Formula

C36H47F2N9O8

Molecular Weight

771.8 g/mol

InChI

InChI=1S/C36H47F2N9O8/c37-36(38)19-26(20-39)47(25-36)31(48)21-41-35(54)28-4-5-40-30-3-2-27(18-29(28)30)55-17-1-6-42-13-15-46(16-14-42)32(49)22-43-7-9-44(23-33(50)51)11-12-45(10-8-43)24-34(52)53/h2-5,18,26H,1,6-17,19,21-25H2,(H,41,54)(H,50,51)(H,52,53)/t26-/m0/s1

InChI Key

XQARGGQZFNOLDH-SANMLTNESA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Nitrofurantoin is an antibiotic compound primarily used to treat urinary tract infections. Its chemical structure consists of a nitrofuran ring, which contributes to its antibacterial properties. Nitrofurantoin functions by interfering with bacterial carbohydrate metabolism and inhibiting the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death. The compound is often administered in its crystalline form and is known for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

That contribute to its antibacterial activity. Key reactions include:

  • Reduction Reactions: Nitrofurantoin can be reduced to form reactive intermediates that bind to bacterial macromolecules, disrupting their function.
  • Hydrolysis: The compound can hydrolyze in physiological conditions, which may activate its antibacterial properties.
  • Cocrystallization: Nitrofurantoin can form cocrystals with other compounds, such as L-proline, which can alter its solubility and bioavailability .

Nitrofurantoin exhibits significant biological activity against a range of pathogens. Its mechanism of action involves:

  • Inhibition of DNA Synthesis: By forming adducts with DNA, nitrofurantoin disrupts replication and transcription processes.
  • Bactericidal Effect: It is effective against common urinary pathogens like Escherichia coli and Enterococcus faecalis.
  • Anti-inflammatory Properties: Some studies suggest that nitrofurantoin may also possess anti-inflammatory effects, contributing to its therapeutic profile .

The synthesis of nitrofurantoin typically involves several steps:

  • Formation of Nitro Compounds: Starting from furan derivatives, nitro groups are introduced through nitration reactions.
  • Condensation Reactions: The nitrofuran is then reacted with 5-nitrofuran-2-carboxylic acid derivatives to form the final product.
  • Cocrystallization Techniques: Advanced methods such as solvent evaporation or grinding are used to create cocrystals with compounds like L-proline, enhancing solubility and stability .

Research on nitrofurantoin has revealed several interaction dynamics:

  • Drug Interactions: Nitrofurantoin may interact with other medications, affecting their pharmacokinetics and efficacy. For example, it can enhance the effects of anticoagulants like warfarin.
  • Cocrystal Interactions: Studies on cocrystals involving nitrofurantoin have shown that these interactions can significantly modify the drug's solubility and stability profiles .

Nitrofurantoin shares similarities with other antibiotics but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
FurazolidoneInhibits bacterial metabolismUsed for gastrointestinal infections
MetronidazoleDisrupts DNA synthesis in anaerobic bacteriaEffective against protozoal infections
NitroimidazoleSimilar structure; affects DNA integrityPrimarily used for anaerobic infections

Nitrofurantoin's unique nitrofuran structure allows it to act effectively against a broad spectrum of bacteria while minimizing resistance development compared to other antibiotics. Its specific use for urinary tract infections further highlights its specialized role in antimicrobial therapy .

XLogP3

-4.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

771.35156582 g/mol

Monoisotopic Mass

771.35156582 g/mol

Heavy Atom Count

55

UNII

RD4ZKJ67G3

Dates

Modify: 2024-08-10

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